![molecular formula C15H19F2N3O2S B10952323 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10952323.png)
5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with an isobutyl group and a triazole ring
Preparation Methods
The synthesis of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, typically starting with the preparation of the difluoromethoxy and ethoxy substituted phenyl ring. This can be achieved through O-alkylation reactions, where the phenol derivative is reacted with difluoromethylating and ethylating agents under basic conditions . The triazole ring is then introduced through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar compounds include other difluoromethoxy and ethoxy substituted phenyl derivatives, as well as triazole-containing molecules. Compared to these compounds, 5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups and the specific arrangement of its molecular structure . This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19F2N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19F2N3O2S/c1-4-21-12-7-10(5-6-11(12)22-14(16)17)13-18-19-15(23)20(13)8-9(2)3/h5-7,9,14H,4,8H2,1-3H3,(H,19,23) |
InChI Key |
LOLQUCBPTFVYDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=S)N2CC(C)C)OC(F)F |
Origin of Product |
United States |
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